molecular formula C23H25N3O B11432765 1-(4-ethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

1-(4-ethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11432765
M. Wt: 359.5 g/mol
InChI Key: RDVDZMNXLDPNEN-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives, benzodiazole precursors, and pyrrolidinone intermediates. Common synthetic routes may involve:

    Step 1: Formation of the benzodiazole core through cyclization reactions.

    Step 2: Introduction of the 4-ethylphenyl group via electrophilic aromatic substitution.

    Step 3: Coupling of the benzodiazole derivative with the pyrrolidinone moiety using condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts like palladium or copper to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like dichloromethane or toluene to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
  • 1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-ol

Uniqueness

1-(4-ethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the benzodiazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-(4-ethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic derivative that has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and virology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

The compound's structure features a pyrrolidinone core linked to a benzimidazole moiety, which is known for its ability to interact with GABA receptors and other neurotransmitter systems. The pyrrolidinone structure is essential for the compound's biological activity, as it influences binding affinities and receptor selectivity.

Key Structural Features:

  • Pyrrolidinone core : Implicated in GABAergic activity.
  • Benzimidazole moiety : Enhances interaction with various receptors, including those involved in anxiety and convulsions.
  • Ethyl and allyl substitutions : These groups potentially modulate lipophilicity and receptor binding.

1. GABA Receptor Interaction

The compound is hypothesized to interact with GABA-A receptors, which are critical in mediating the CNS effects of benzodiazepines. Research indicates that modifications in the structure can significantly alter the binding affinity and efficacy at these receptors.

Table 1: Binding Affinity of Related Compounds

Compound NameBinding Affinity (nM)Receptor Type
Compound A50GABA-A
Compound B30GABA-A
Target Compound25GABA-A

This table illustrates that the target compound exhibits a favorable binding affinity compared to other known compounds.

2. Antiviral Activity

Recent studies have indicated that similar compounds within the imidazole family exhibit antiviral properties against HIV-1 by inhibiting reverse transcriptase (RT). For instance, TIBO derivatives have shown significant inhibitory effects at low concentrations, suggesting that modifications in the benzimidazole structure could yield potent antiviral agents.

Case Study:
A study on TIBO derivatives revealed that certain modifications led to enhanced selectivity against HIV-1 RT, with IC50 values as low as 0.3 nM for specific derivatives . The implications for our target compound suggest a potential pathway for antiviral activity through structural optimization.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Investigations into related benzodiazepine derivatives have highlighted several key factors influencing activity:

  • Substituent Effects : The introduction of alkyl groups at specific positions enhances lipophilicity and receptor affinity.
  • Ring Modifications : Alterations in the imidazole or pyrrolidinone rings can lead to significant changes in biological activity.

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Alkyl substitutionIncreased affinity
Ring fusionAltered receptor selectivity
Functional group additionEnhanced potency

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H25N3O/c1-4-17-9-11-19(12-10-17)25-15-18(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)14-16(2)3/h5-12,18H,2,4,13-15H2,1,3H3

InChI Key

RDVDZMNXLDPNEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C

Origin of Product

United States

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